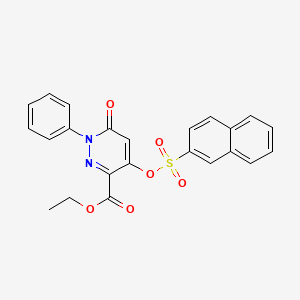![molecular formula C22H25N3O3 B2619786 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide CAS No. 1797257-84-1](/img/structure/B2619786.png)
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . The benzoxazole ring is attached to a piperidine ring, which is a common motif in many pharmaceuticals and natural products . This compound could potentially be related to a class of compounds that have been identified as inhibitors of G-protein-coupled receptor kinase 2 and 5 (GRK2 and 5), which are emerging therapeutic targets for the treatment of cardiovascular disease .
Mechanism of Action
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide acts as a selective antagonist of the dopamine D2 receptor, which means it binds to the receptor and prevents the activation of downstream signaling pathways. By blocking the activity of the dopamine D2 receptor, this compound can modulate the release of dopamine in the brain, which can have significant effects on behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the release of dopamine in the brain, leading to changes in behavior and cognition. Specifically, this compound has been shown to decrease the reinforcing effects of drugs of abuse, such as cocaine and amphetamines, by reducing dopamine release in the brain. Additionally, this compound has been shown to improve cognitive function in animal models of schizophrenia and attention deficit hyperactivity disorder (ADHD).
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide in lab experiments is its specificity for the dopamine D2 receptor. This allows researchers to study the function of this receptor without affecting other neurotransmitter systems in the brain. However, one limitation of using this compound is its relatively low potency, which means that high concentrations of the compound may be required to achieve significant effects.
Future Directions
There are several future directions for research on N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide. One area of interest is the development of more potent analogs of this compound that can achieve significant effects at lower concentrations. Additionally, researchers are interested in studying the effects of this compound on other neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems. Finally, there is interest in studying the long-term effects of this compound on behavior and cognition, as well as its potential use in the treatment of neuropsychiatric disorders.
Synthesis Methods
The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the use of various reagents and solvents, and the final product is obtained after several purification steps. The exact synthesis method of this compound is proprietary information and is not publicly available.
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide has been widely used in scientific research due to its potential as a tool for studying the function of certain neurotransmitter receptors in the brain. Specifically, this compound has been used to study the function of the dopamine D2 receptor, which is involved in the regulation of various physiological processes, including movement, motivation, and reward.
properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-16(27-18-7-3-2-4-8-18)21(26)23-15-17-11-13-25(14-12-17)22-24-19-9-5-6-10-20(19)28-22/h2-10,16-17H,11-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWNWQQGCPBKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3O2)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2619704.png)






![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2619715.png)
![1-(prop-2-yn-1-yl)-N-[2-(propylamino)phenyl]piperidine-4-carboxamide](/img/structure/B2619716.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2619719.png)

